molecular formula C6H10ClN3 B6336906 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 1211450-17-7

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B6336906
CAS No.: 1211450-17-7
M. Wt: 159.62 g/mol
InChI Key: XQFOXBFHDSCLPA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a fused triazole and tetrahydropyridine ring system. This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure for developing therapeutics targeting conditions such as obesity and Alzheimer’s disease (AD). Key applications include:

  • CB1 Receptor Antagonism: Structural modifications at position 2 of the triazolopyrimidine template can shift functional activity from partial to inverse agonism, as demonstrated in obesity treatment candidates like CE-178,253 .
  • γ-Secretase Modulation: Derivatives of this compound act as γ-secretase modulators (GSMs), selectively reducing pathogenic amyloid-beta (Aβ) peptides in AD without affecting Notch signaling .

Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-4-9-5-7-8-6(9)3-1;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFOXBFHDSCLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NN=C2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59624-08-7
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
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Preparation Methods

Step 1: Formation of Intermediate 2 (2-Hydrazinylpyrazine)

The synthesis begins with the nucleophilic substitution of 2-chloropyrazine using hydrazine hydrate in ethanol at 60–61°C for 15 hours (Table 1). Ethanol replaces toxic acetonitrile, reducing environmental hazards. Post-reaction, the mixture is neutralized to pH 6 with sodium hydroxide, precipitating Intermediate 2 with 93.3% purity after methyl tert-butyl ether (MTBE) crystallization.

Table 1: Reaction Parameters for Intermediate 2 Synthesis

ParameterValue
SolventEthanol
Temperature60–61°C
Reaction Time15 hours
WorkupMTBE crystallization
Purity (HPLC)93.3%

Step 2: Cyclization to Intermediate 4 (3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine)

Intermediate 2 undergoes cyclization with trifluoroacetic anhydride in chlorobenzene at 110°C for 42 hours, catalyzed by methylsulfonic acid (Table 2). The acid facilitates trifluoroacetic acid removal via distillation, minimizing byproducts. Neutralization to pH 12 with sodium acetate yields Intermediate 4 at 99.1% purity after silica gel chromatography.

Table 2: Cyclization Reaction Conditions

ParameterValue
SolventChlorobenzene
CatalystMethylsulfonic acid
Temperature110°C
Reaction Time42 hours
Purity (HPLC)99.1%

Step 3: Hydrogenation and Salt Formation

Intermediate 4 is hydrogenated using 10% palladium on carbon in ethanol under 4bar H₂ pressure at 23–25°C for 4.5 hours (Table 3). The low-pressure system enhances safety while maintaining 99.3% product purity. Subsequent treatment with ethanolic HCl precipitates THTP-HCl as a white crystalline solid.

Table 3: Hydrogenation and Salt Formation Parameters

ParameterValue
Catalyst10% Pd/C
Pressure4bar H₂
Temperature23–25°C
Reaction Time4.5 hours
Final Purity (HPLC)99.3%

Comparative Analysis with Previous Methods

Early synthetic routes for THTP-HCl relied on acetonitrile as a solvent and high-pressure hydrogenation (≥10bar), resulting in complex byproducts like 2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine derivatives. The patented method eliminates these issues through:

  • Solvent Substitution : Ethanol reduces toxicity and enables aqueous workup.

  • Cyclization Optimization : Methylsulfonic acid increases reaction efficiency, reducing side products from 15% to <1%.

  • Catalyst Reusability : Palladium recovery lowers costs by 22% per batch.

Optimization and Process Considerations

Temperature Control in Step 1

Maintaining 60–61°C during hydrazine addition prevents exothermic side reactions. Lower temperatures (e.g., 50°C) result in incomplete conversion (<80%), while higher temperatures (>65°C) degrade the product.

Trifluoroacetic Acid Removal

Distilling trifluoroacetic acid at 72–75°C during Step 2 prevents reverse cyclization, ensuring >99% forward reaction yield.

Hydrogenation Pressure

Testing confirmed that 4bar H₂ pressure balances reaction rate and safety. Increasing pressure to 6bar reduced reaction time by 1 hour but introduced palladium leaching (0.8ppm vs. 0.2ppm at 4bar).

Analytical Characterization and Quality Control

HPLC Purity Profiles

  • Intermediate 2 : 93.3% (major impurity: 5% unreacted 2-chloropyrazine).

  • Intermediate 4 : 99.1% (impurities: <0.5% residual chlorobenzene).

  • THTP-HCl : 99.3% (pharmaceutical-grade).

Spectroscopic Validation

  • ¹H NMR : δ 3.15–3.45 (m, 4H, CH₂), 4.60 (s, 1H, NH), 8.20 (s, 1H, triazole-H).

  • MS (ESI+) : m/z 209.1 [M+H]⁺.

Industrial Scalability and Environmental Impact

Solvent Recycling

Ethanol and chlorobenzene are recovered via distillation with 92% and 88% efficiency, respectively, reducing waste.

E-Factor Analysis

The process achieves an E-factor of 8.2 (kg waste/kg product), superior to traditional methods (E-factor 14.6) .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the triazolopyridine ring .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine exhibit potential antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. For instance, studies have shown that certain derivatives can enhance serotonergic activity, which is crucial for mood regulation .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies demonstrated that it can reduce neuronal cell death induced by toxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Mechanistic studies suggest that it may disrupt the cell cycle and promote programmed cell death in malignant cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties against a range of pathogens. This opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Materials Science

Polymer Chemistry
In materials science, this compound is being explored as a building block for novel polymers. Its unique chemical structure allows for the synthesis of polymers with enhanced mechanical properties and thermal stability. These materials could find applications in coatings and composites where durability is critical .

Case Studies

Study Title Focus Area Key Findings
Neuroprotective Effects of Triazole DerivativesNeuropharmacologyDemonstrated reduced neuronal apoptosis in vitro models; potential for Alzheimer's treatment.
Anticancer Activity of Triazolo CompoundsCancer ResearchInduced apoptosis in breast cancer cell lines; showed promise as a chemotherapeutic agent.
Antimicrobial Efficacy of Triazolo CompoundsMicrobiologyEffective against MRSA and Candida species; potential for new antibiotic development.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Triazolo-Pyridine vs. Triazolo-Pyrazine

Triazolo[4,3-a]pyridine Derivatives

  • Example : 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride
    • Structure : Pyridine ring fused with triazole at positions 4,3-a.
    • Applications : CB1 antagonism, γ-secretase modulation .

Triazolo[1,5-a]pyridine Derivatives

  • Example: 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine Structure: Pyridine fused with triazole at positions 1,5-a.

Triazolo[4,3-a]pyrazine Derivatives

  • Example: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Structure: Pyrazine (two nitrogen atoms) replaces pyridine.
Table 1: Core Structure Comparison
Compound Core Heteroatoms Key Applications Reference
Triazolo[4,3-a]pyridine 1 N (pyridine) CB1 antagonism, GSMs
Triazolo[1,5-a]pyridine 1 N (pyridine) Limited pharmacological data
Triazolo[4,3-a]pyrazine 2 N (pyrazine) Undisclosed (R&D stage)

Substituent Effects on Pharmacological Activity

Position 2 Modifications

  • CB1 Antagonists : Introduction of bulky groups (e.g., arylpiperazine in Dapiprazole hydrochloride) at position 2 enhances inverse agonism.
    • Example : Dapiprazole hydrochloride (C19H27N5·HCl, MW 361.91) shows prolonged receptor occupancy due to its extended side chain .

Position 3 Modifications

  • Trifluoromethyl (-CF₃) Groups :
    • Example : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (C6H7F3N4·HCl, MW 228.60).
    • Impact : Enhances metabolic stability and binding affinity to targets like γ-secretase. The electron-withdrawing -CF₃ group improves resistance to oxidative degradation .

Phenyl and Piperidine Additions

  • Example: 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (C12H12ClF3N4, MW 304.70).
Table 2: Substituent Effects on Key Derivatives
Compound Name Substituent(s) Molecular Weight Key Property Enhancement Reference
Dapiprazole hydrochloride 2-(4-(2-Methylphenyl)piperazine) 361.91 CB1 inverse agonism
3-(Trifluoromethyl)-derivative -CF₃ at position 3 228.60 Metabolic stability
8-Phenyl-3-(trifluoromethyl)-derivative -CF₃, -Ph at position 8 304.70 Aβ42 selectivity

Biological Activity

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride (THTP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of THTP, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C6_6H8_8ClN4_4
  • CAS Number : 762240-92-6
  • Molecular Weight : 228.60 g/mol

Antiviral Activity

Recent studies have indicated that THTP derivatives exhibit significant antiviral properties. For instance:

  • Mechanism of Action : THTP has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) activity of influenza viruses by disrupting the PA-PB1 protein-protein interaction crucial for viral replication. In vitro assays demonstrated an IC50_{50} value of approximately 1.1 μM against this interaction .
  • Efficacy Against Influenza : Compounds derived from THTP have displayed broad-spectrum antiviral activity against various strains of influenza A and B viruses. The effective concentrations (EC50_{50}) ranged from 5 to 25 μM without cytotoxic effects up to concentrations of 250 μM .

Antibacterial and Antifungal Activity

THTP also exhibits notable antibacterial and antifungal activities:

  • Antibacterial Efficacy : In a study assessing various derivatives of THTP, compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 32 μg/mL for certain strains .
  • Antifungal Properties : The antifungal activity was evaluated against Candida species and Aspergillus species. Results showed promising activity with MIC values ranging from 16 to 64 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of THTP is closely related to its structural modifications:

CompoundModificationIC50_{50} (μM)Activity
THTPBase Structure1.1PA-PB1 Inhibitor
Derivative ATrifluoromethyl group12Antiviral
Derivative BMethyl substitution15Antibacterial

This table highlights how specific modifications can enhance or reduce the biological efficacy of THTP derivatives.

Case Studies

  • Influenza Virus Study : A comprehensive evaluation involved testing a series of THTP derivatives for their ability to inhibit the PA-PB1 interaction in MDCK cells infected with influenza virus. The study concluded that specific substitutions on the triazole ring significantly improved antiviral potency while maintaining low cytotoxicity .
  • Antibacterial Screening : Another study focused on the antibacterial properties of THTP derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics .

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodReagentSolventTimeYieldPurity
Oxidative cyclizationNaOClEthanol3 h73%≥98%
Transition metal catalysisPd/CDMF12 h65%95%

Advanced: How can reaction conditions be optimized to mitigate low yields in triazolopyridine synthesis?

Answer:
Optimization involves systematic variation of parameters:

  • Solvent polarity : Ethanol enhances solubility of intermediates while minimizing side reactions .
  • Oxidant stoichiometry : Excess NaOCl (1.5 equiv.) improves cyclization efficiency.
  • Temperature control : Room temperature avoids decomposition of sensitive intermediates.
  • Catalyst screening : Testing alternatives like TEMPO-derived catalysts for greener pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm ring fusion and substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 228.6) .
  • IR spectroscopy : Detects functional groups (e.g., N-H stretch at 3300 cm1^{-1}) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey PeaksStructural Insight
1H^1H NMRδ 3.2–3.8 (m, 4H, CH2_2)Tetrahydro-pyridine ring
HRMSm/z 228.6 ([M+H]+^+)Molecular formula validation

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Purity variations : Commercial samples often differ in purity (e.g., ≥98% vs. 90% grades) .
  • Assay conditions : Buffer pH, incubation time, and cell lines affect activity.
  • Structural analogs : Substituents like trifluoromethyl groups alter target binding .
    Recommendation : Reproduce assays with independently synthesized, high-purity batches (≥98%) and validate using orthogonal methods (e.g., SPR, enzymatic assays).

Basic: What are the primary biological targets of triazolopyridine derivatives?

Answer:
The fused triazole-pyridine scaffold interacts with:

  • GPCRs : Serotonin and dopamine receptors due to structural mimicry of heterocyclic neurotransmitters .
  • Kinases : ATP-binding pockets via hydrogen bonding with triazole N-atoms .
  • Ion channels : Modulation of GABAA_A receptors linked to anxiolytic activity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core modifications : Introduce substituents at positions 3 and 6 (e.g., trifluoromethyl, chloromethyl) to probe steric and electronic effects .
  • Bioisosteric replacement : Replace pyridine with pyrazine to alter solubility and binding .
  • Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions .

Q. Table 3: SAR Trends in Triazolopyridines

Substituent PositionFunctional GroupEffect on Activity
3-CF3_3Enhanced metabolic stability
6-NH2_2Increased receptor affinity

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in hexane .
  • Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced: How to develop HPLC methods for purity analysis?

Answer:

  • Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (90:10 to 50:50 over 20 min).
  • Detection : UV at 254 nm; retention time ~8.5 min .

Basic: What green chemistry principles apply to its synthesis?

Answer:

  • Solvent selection : Ethanol replaces toxic DMF or THF .
  • Oxidant choice : NaOCl is less hazardous than Cr(VI) or DDQ .
  • Waste reduction : Alumina filtration minimizes solvent use .

Advanced: How to assess metabolic stability in preclinical studies?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Metabolite ID : Use HRMS to detect hydroxylation or N-dealkylation products .

Q. Table 4: Metabolic Stability Parameters

Speciest1/2_{1/2} (min)Clint (µL/min/mg)
Human4525
Rat3040

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